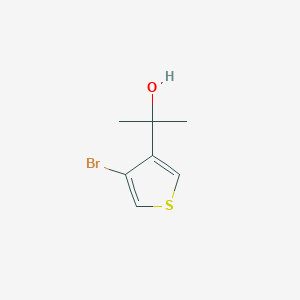
2-(4-Bromothiophen-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromothiophen-3-yl)propan-2-ol is an organic compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a bromine atom at the 4-position and a hydroxyl group at the 2-position of the propan-2-ol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the bromination of thiophene followed by a Grignard reaction to introduce the propan-2-ol group. The reaction conditions typically involve the use of bromine and a suitable solvent such as dichloromethane for the bromination step, followed by the addition of a Grignard reagent like isopropylmagnesium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromothiophen-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: 2-(4-Bromothiophen-3-yl)propan-2-one.
Reduction: 2-(4-Thiophen-3-yl)propan-2-ol.
Substitution: 2-(4-Azidothiophen-3-yl)propan-2-ol or 2-(4-Cyanothiophen-3-yl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromothiophen-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of thiophene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromothiophen-3-yl)propan-2-ol depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes or receptors, though specific pathways and targets would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorothiophen-3-yl)propan-2-ol
- 2-(4-Fluorothiophen-3-yl)propan-2-ol
- 2-(4-Iodothiophen-3-yl)propan-2-ol
Uniqueness
2-(4-Bromothiophen-3-yl)propan-2-ol is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of the thiophene ring.
Eigenschaften
IUPAC Name |
2-(4-bromothiophen-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrOS/c1-7(2,9)5-3-10-4-6(5)8/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZLSTQSRDKHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)



![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)

![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2855944.png)

![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)
![N-[(4-chlorophenyl)methyl]-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2855949.png)

![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)
